
3-O-Benzylpyridoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Benzylpyridoxol, also known as 6-Methyl-5-(phenylmethoxy)-3,4-pyridinedimethanol, is a derivative of pyridoxine (vitamin B6). This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the third position of the pyridoxol ring. It has a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzylpyridoxol typically involves the benzylation of pyridoxol. One common method includes the reaction of pyridoxol with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process.
Chemical Reactions Analysis
Types of Reactions: 3-O-Benzylpyridoxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are employed.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Methyl-substituted pyridoxol.
Substitution: Various substituted pyridoxol derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-Benzylpyridoxol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying vitamin B6 metabolism.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-O-Benzylpyridoxol involves its interaction with enzymes that utilize pyridoxine as a cofactor. The benzyl group can influence the binding affinity and specificity of the compound to these enzymes, thereby modulating their activity. The compound may also interact with molecular targets involved in neurotransmitter synthesis and metabolism, affecting pathways related to neurological functions .
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): The parent compound of 3-O-Benzylpyridoxol, essential for various metabolic processes.
Pyridoxal: Another derivative of pyridoxine, involved in amino acid metabolism.
Pyridoxamine: A form of vitamin B6 that participates in the metabolism of amino acids and neurotransmitters.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other pyridoxine derivatives. This modification can enhance its stability, alter its solubility, and affect its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-15(14(9-18)13(8-17)7-16-11)19-10-12-5-3-2-4-6-12/h2-7,17-18H,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLUNCKNWCIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356203 |
Source


|
| Record name | [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7442-21-9 |
Source


|
| Record name | [5-(Benzyloxy)-6-methylpyridine-3,4-diyl]dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)
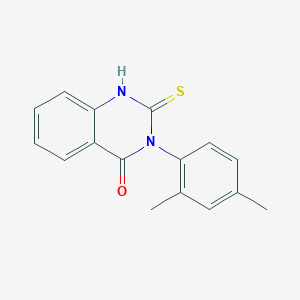
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)
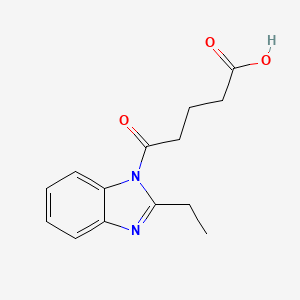
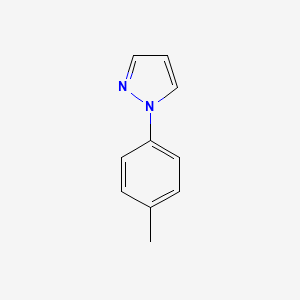
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)

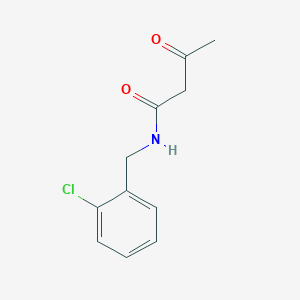
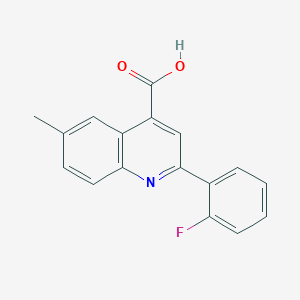

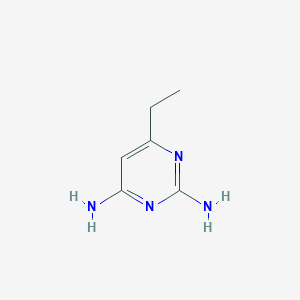
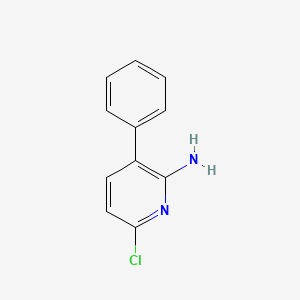
![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
